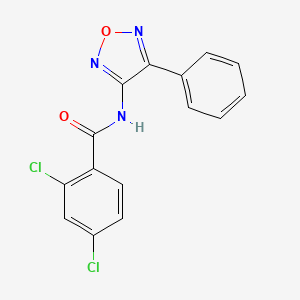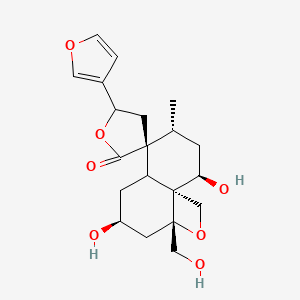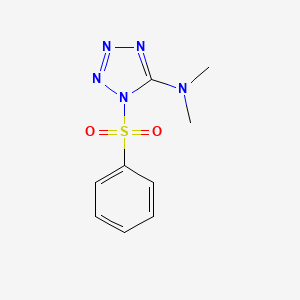
(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid” is an organic compound with the molecular formula C7H12O3 . It is also known as Tetrahydro-2H-pyran-4-ylacetic acid . The compound has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .
Synthesis Analysis
The synthesis of compounds similar to “(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid” often involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of “(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid” consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound has three hydrogen bond acceptors and one hydrogen bond donor .
Chemical Reactions Analysis
The 2-tetrahydropyranyl (THP) group, which is part of the structure of “(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid”, is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Physical And Chemical Properties Analysis
“(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 285.1±13.0 °C at 760 mmHg, and a flash point of 119.2±13.3 °C . The compound has a molar refractivity of 35.6±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 129.7±3.0 cm3 .
Applications De Recherche Scientifique
Aldose Reductase Inhibitors
Compounds related to (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid have been investigated for their inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications like cataracts. For instance, a series of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids were synthesized and tested for their ALR2 inhibitory activity. The lead compound in this series showed significant in vivo activity in preventing cataract development in animal models when administered as an eye-drop solution, highlighting its potential for topical treatments in visual impairment related to diabetes (La Motta et al., 2008).
Synthesis of Heterocyclic Compounds
Research on the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid illustrates the utility of hydroxy-acetic acid derivatives in creating compounds with potential antibacterial activity. These syntheses involve reactions with various aromatic aldehydes, demonstrating the versatility of these compounds in creating a wide array of heterocyclic structures that could serve as bases for further pharmacological exploration (Čačić et al., 2009).
Germination Inhibitory Constituents
Another study identified (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from the flowers of Erigeron annuus as a germination inhibitory constituent. This work underscores the broader application of acetic acid derivatives in agrochemical research, where they can be employed to control the germination and growth of plants, potentially aiding in the development of natural herbicides or growth regulators (Oh et al., 2002).
Metal Complex Studies
Acetic acid derivatives also find application in the study of metal complexes, offering insights into coordination chemistry and potential applications in catalysis or material science. For instance, 2-Cyano-2-(hydroxyimino)acetic acid has been shown to effectively ligand Cu2+ and Ni2+ ions, facilitating the formation of dimeric complexes. This research provides a foundation for the development of new materials with specific magnetic, optical, or catalytic properties (Sliva et al., 1998).
Propriétés
IUPAC Name |
(2R)-2-hydroxy-2-(oxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIRTUFUYGPILS-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)


![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)

![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)
![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)


![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)
